7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one

Lipophilicity Membrane permeability QSAR

Sourcing a well-characterized benzimidazole-derived trifluoromethyl ketone probe with defined physicochemical properties can delay research timelines. CAS 240121-55-5 resolves this with a validated scaffold for medicinal chemistry and chemical biology studies. • Electrophilic TFM warhead enables reversible covalent inhibition of serine hydrolases and proteases via hemiketal formation with the active-site serine residue. • CNS-optimized lipophilicity (XLogP3 = 3.6), moderate TPSA (45.8 Ų), and 6 rotatable bonds support blood-brain barrier penetration and conformational sampling studies. • Supplied at ≥97% purity; directly usable as a synthetic building block, QSAR calibration standard, or activity-based probe scaffold without additional purification.

Molecular Formula C14H15F3N2O
Molecular Weight 284.282
CAS No. 240121-55-5
Cat. No. B2563716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one
CAS240121-55-5
Molecular FormulaC14H15F3N2O
Molecular Weight284.282
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCCCCC(=O)C(F)(F)F
InChIInChI=1S/C14H15F3N2O/c15-14(16,17)12(20)8-2-1-3-9-13-18-10-6-4-5-7-11(10)19-13/h4-7H,1-3,8-9H2,(H,18,19)
InChIKeyJPFKHCKWTSXIST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one Overview


7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one (CAS 240121-55-5) is a synthetic benzimidazole derivative featuring a trifluoromethyl ketone moiety. It has a molecular weight of 284.28 g/mol and is characterized by a computed XLogP3 of 3.6, a topological polar surface area (TPSA) of 45.8 Ų, and six rotatable bonds [1]. This compound is primarily utilized as a research intermediate and probe molecule in medicinal chemistry and chemical biology, offering a defined structural scaffold for investigating fluorinated heterocyclic systems.

Research intermediate for fluorinated heterocyclic systems
Probe molecule for benzimidazole SAR and permeability studies
Building block with reactive trifluoromethyl ketone handle

7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one Irreplaceability


Benzimidazole derivatives exhibit highly variable biological activity depending on substituent identity and position, as demonstrated in numerous structure-activity relationship (SAR) studies [1]. The trifluoromethyl ketone group in this compound confers distinct electronic and lipophilic properties compared to non-fluorinated or differently substituted benzimidazoles. Quantitative structure-activity relationship (QSAR) analyses have established that lipophilicity (logP) is a critical descriptor governing the inhibitory activity of benzimidazole derivatives, with even minor changes in logP leading to significant shifts in potency [2]. Consequently, substituting this compound with a generic benzimidazole analog lacking the specific trifluoromethyl ketone and seven-carbon linker would unpredictably alter target engagement, membrane permeability, and metabolic stability, potentially invalidating experimental findings or synthetic routes.

This Compound
Generic Benzimidazole Analog
Trifluoromethyl ketone with 7‑carbon linker
Variable substituents, often shorter linkers
Defined lipophilicity (XLogP3 ~3.6)
Lipophilicity may differ substantially
Electronic profile tuned by CF₃ ketone
Electronic environment may alter binding
Substitution may require re‑validation of permeability benchmarks and target‑engagement models.

7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one: Key Differentiators


Enhanced Lipophilicity vs. Benzimidazoles

7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one exhibits a computed XLogP3 of 3.6 [1]. This value is substantially higher than that of the widely used anthelmintic albendazole (XLogP3 = 2.9) and the simple trifluoromethyl-substituted core 5-trifluoromethyl-1H-benzimidazole (LogP = 2.58) [2]. The increased lipophilicity is attributable to the combination of the trifluoromethyl ketone and the extended alkyl chain.

Lipophilicity
Class-level inference
XLogP3 3.6 vs 2.9 (albendazole)
Δ +0.7
May support passive permeability screening
Computed value; biological context requires validation
Lipophilicity Membrane permeability QSAR

Reduced TPSA vs. Albendazole

The computed topological polar surface area (TPSA) for 7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one is 45.8 Ų [1]. This is notably lower than the TPSA of albendazole, which is reported as 63.96 Ų [2]. The reduction in polar surface area is due to the replacement of the carbamate group (present in albendazole) with the less polar trifluoromethyl ketone and alkyl chain.

Polar surface area
Class-level inference
TPSA 45.8 Ų vs 63.96 Ų (albendazole)
Δ −18.16 Ų
Supports oral absorption screening
Computed TPSA; bioavailability is model‑dependent
Oral bioavailability Drug-likeness TPSA

Greater Conformational Flexibility vs. Benzimidazoles

7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one contains six rotatable bonds [1], compared to five rotatable bonds for albendazole . The additional rotational degree of freedom originates from the seven-carbon linker chain between the benzimidazole ring and the trifluoromethyl ketone group.

Rotatable bonds
Supporting evidence
6 rotatable bonds vs 5 (albendazole)
Δ +1
May influence binding entropy studies
Conformational effect is context‑dependent
Rotatable bonds Conformational entropy Molecular flexibility

Vendor-Specified Purity for Research Consistency

Commercial suppliers offer 7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one with specified purity levels of 95% (AKSci) and 97% (Alfa Chemistry) . These defined purity grades contrast with custom-synthesized or generic benzimidazole libraries where purity may be variable or unspecified.

Purity specification
Supporting evidence
95% to 97% (vendor‑specified)
Supports lot‑to‑lot research consistency
Purity should be verified per application
Purity Quality control Reproducibility

7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one Applications


CNS Drug Discovery: Lead Optimization

Given its XLogP3 of 3.6, this compound falls within the optimal lipophilicity range (logP 1–4) for central nervous system (CNS) drug candidates [1]. Researchers developing benzimidazole-based kinase inhibitors or receptor modulators for neurological disorders may utilize this scaffold to achieve improved blood-brain barrier penetration compared to more polar benzimidazoles like albendazole (XLogP3 = 2.9) . The six rotatable bonds also provide conformational flexibility for exploring diverse binding modes [1].

Trifluoromethyl Ketone Probe for Serine Hydrolases

The trifluoromethyl ketone moiety is a well-established electrophilic warhead that reversibly inhibits serine hydrolases and proteases by forming a stable hemiketal with the active-site serine residue [2]. While direct activity data for this specific compound is limited, its structural similarity to other trifluoromethyl ketone inhibitors makes it a viable starting point for developing activity-based probes or reversible covalent inhibitors targeting enzymes of this class. The benzimidazole portion may contribute to target recognition and binding affinity [3].

Synthetic Intermediate for Benzimidazole Derivatization

The presence of the trifluoromethyl ketone group offers a reactive handle for further chemical transformations, including reduction to the corresponding alcohol, nucleophilic addition, or conversion to fluorinated heterocycles [4]. The seven-carbon linker provides spacing for tethering the benzimidazole core to additional functional modules. Defined purity specifications (95–97%) from commercial vendors ensure that the material is suitable for use as a synthetic building block without the need for additional purification steps.

QSAR/ADMET Benchmark Compound

The well-defined physicochemical properties of this compound—including XLogP3 (3.6), TPSA (45.8 Ų), and rotatable bond count (6) [1]—make it a useful calibration standard for validating quantitative structure-activity relationship (QSAR) models and in silico ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction tools. Its distinct property profile compared to clinically established benzimidazoles (e.g., albendazole) provides a challenging test case for algorithm accuracy [5].

Application
Selection Property
Validation Focus
CNS lead‑optimization studies
Lipophilicity profile
Blood‑brain barrier permeability assays
Serine hydrolase probe research
Electrophilic warhead reactivity
Target engagement and enzyme inhibition assays
Synthetic building block
Reactive trifluoromethyl ketone handle
Derivatization and structure confirmation
QSAR/ADMET model validation
Physicochemical property set
Prediction accuracy benchmarking

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